molecular formula C8H9NO2S2 B2921332 2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid CAS No. 923010-76-8

2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid

Cat. No.: B2921332
CAS No.: 923010-76-8
M. Wt: 215.29
InChI Key: KJRCJPRGCXZYII-UHFFFAOYSA-N
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Description

“2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid” is a chemical compound with the CAS Number: 923010-76-8 . It has a molecular weight of 215.3 . The compound is stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylic acid . The InChI code for this compound is 1S/C8H9NO2S2/c9-7-6(8(10)11)4-1-2-12-3-5(4)13-7/h1-3,9H2,(H,10,11) .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at 4 degrees Celsius .

Scientific Research Applications

Medicinal Chemistry Applications

Unusual amino acids, including thieno[2,3-c]thiopyran derivatives, serve as fundamental building blocks in modern medicinal chemistry. Their unique structural features offer high degrees of functionality and three-dimensional complexity, making them invaluable for the synthesis of complex molecules, diverse elements for structure-activity relationship (SAR) campaigns, components of peptidomimetic drugs, and as potential drugs themselves (Blaskovich, 2016).

Materials Science and Biochemistry

The nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, demonstrates significant utility in materials science and biochemistry. It acts as an effective β-turn and 310/α-helix inducer in peptides and serves as a robust electron spin resonance probe and fluorescence quencher, showcasing the versatility of amino acid derivatives in advanced material applications (Toniolo, Crisma, & Formaggio, 1998).

Organic Synthesis

In organic synthesis, derivatives of 2-aminothiophene-3-carboxylic acid, closely related to the thieno[2,3-c]thiopyran structure, have been efficiently synthesized using microwave irradiation. This method facilitates the rapid transformation of these derivatives into thieno[2,3-d]pyrimidin-4-one and the corresponding 4-chloro derivative, highlighting the efficiency of modern synthetic techniques in producing heterocyclic scaffolds (Hesse, Perspicace, & Kirsch, 2007).

Peptide Synthesis

The development of efficient methods for amide bond synthesis between carboxylic acids and amines, catalyzed by bench-stable catalysts like (2-(thiophen-2-ylmethyl)phenyl)boronic acid, marks a significant advance toward peptide synthesis. This technique is applicable to a wide range of substrates, including N-Boc-protected amino acids, with minimal racemization, thus facilitating the synthesis of dipeptides and potentially enabling the creation of complex peptide-based structures (El Dine et al., 2015).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S2/c9-7-6(8(10)11)4-1-2-12-3-5(4)13-7/h1-3,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRCJPRGCXZYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1C(=C(S2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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